molecular formula C9H6ClNO B1356863 2-Chloroquinolin-4-ol CAS No. 771555-21-6

2-Chloroquinolin-4-ol

Cat. No. B1356863
CAS RN: 771555-21-6
M. Wt: 179.6 g/mol
InChI Key: ZGFLMSYIISDCLO-UHFFFAOYSA-N
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Description

2-Chloroquinolin-4-ol is a chemical compound with the molecular formula C9H6ClNO. It is also known by other names such as 2-Chloro-4-hydroxyquinoline and 2-Chloroquinolin-4 (1H)-one . The molecular weight of this compound is 179.60 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinolin-4-ol can be represented by the InChI code 1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)C=C(N2)Cl .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloroquinolin-4-ol are not available, quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloroquinolin-4-ol include a molecular weight of 179.60 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 29.1 Ų and a complexity of 237 .

Scientific Research Applications

Safety and Hazards

The safety information for 2-Chloroquinolin-4-ol indicates that it should be stored in a sealed, dry environment at room temperature . The compound is associated with hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 2-Chloroquinolin-4-ol are not available, the synthesis of chiral drug intermediates via biocatalysis is a promising area of research . This approach can lead to the production of complex molecules with high enantio-, chemo-, and regio-selectivities .

properties

IUPAC Name

2-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFLMSYIISDCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593033
Record name 2-Chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinolin-4-ol

CAS RN

771555-21-6
Record name 2-Chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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